

# Slu-PP-915: A Pan-ERR Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Slu-PP-915 |           |
| Cat. No.:            | B12392758  | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

**Slu-PP-915** has emerged as a significant research compound in the field of metabolic diseases. As a potent pan-agonist for the Estrogen-Related Receptors (ERR $\alpha$ , ERR $\beta$ , and ERRy), it offers a powerful tool to investigate the therapeutic potential of targeting these orphan nuclear receptors. This technical guide provides a comprehensive overview of **Slu-PP-915**, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

## **Core Mechanism of Action**

**Slu-PP-915** functions by binding to and activating all three isoforms of the Estrogen-Related Receptors (ERRs). These receptors are transcription factors that play a critical role in the regulation of cellular energy homeostasis.[1] Upon activation by **Slu-PP-915**, ERRs modulate the transcription of a wide array of genes involved in key metabolic processes, including mitochondrial biogenesis, fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1][2] The primary therapeutic hypothesis is that by enhancing the oxidative capacity of tissues such as skeletal muscle, heart, and liver, **Slu-PP-915** can ameliorate conditions associated with metabolic dysregulation, such as insulin resistance and obesity.[1]

## Signaling Pathway of Slu-PP-915 and ERR Agonism

The binding of **Slu-PP-915** to ERR isoforms initiates a cascade of transcriptional events. A key coactivator in this pathway is the Peroxisome proliferator-activated receptor-gamma







coactivator-1 alpha (PGC-1 $\alpha$ ). The activation of ERRs leads to the upregulation of PGC-1 $\alpha$  itself, creating a positive feedback loop that further amplifies the metabolic gene expression program.[1] Downstream targets include genes such as Pyruvate Dehydrogenase Kinase 4 (PDK4), which regulates glucose metabolism, and Lactate Dehydrogenase A (LDHA).[1][3] Furthermore, ERR activation has been shown to induce the expression of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway, suggesting a role in cellular clearance and homeostasis.[4][5]





Click to download full resolution via product page

**Slu-PP-915** signaling cascade.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **Slu-PP-915** in various experimental settings.

Table 1: In Vitro Activity of Slu-PP-915

| Parameter                                                                                                           | Value            | Cell Line                                       | Reference |
|---------------------------------------------------------------------------------------------------------------------|------------------|-------------------------------------------------|-----------|
| EC50 for ERRα                                                                                                       | ~400 nM (414 nM) | HEK293                                          | [3][4]    |
| EC50 for ERRβ                                                                                                       | ~400 nM (435 nM) | HEK293                                          | [3][4]    |
| EC50 for ERRy                                                                                                       | ~400 nM (378 nM) | 00 nM (378 nM) HEK293                           |           |
| Concentration for TFEB gene and protein expression increase                                                         | 2.5 μΜ           | Neonatal rat<br>ventricular myocytes<br>(NRVMs) | [4]       |
| Concentration for<br>TFEB gene and<br>protein expression<br>increase                                                | 5 μΜ             | C2C12 cells                                     | [4]       |
| Concentration for<br>ERR target gene<br>expression increase<br>(PGC1α, p62, PDK4,<br>CTSD, LAMP1,<br>LAMP2, MCOLN1) | 5 μΜ             | C2C12 cells                                     | [4]       |
| Concentration for ERR target gene expression increase (PGC1 $\alpha$ , PDK4, LDHA)                                  | 5 μΜ             | C2C12 myoblast cells                            | [3]       |

Table 2: In Vivo Studies of Slu-PP-915



| Parameter                                       | Value                          | Animal Model                                         | Effect                                           | Reference |
|-------------------------------------------------|--------------------------------|------------------------------------------------------|--------------------------------------------------|-----------|
| Dosage for ERR target gene expression in muscle | 20 mg/kg, i.p.                 | Mice                                                 | Upregulation of DDIT4, PDK4, and PGC1α           | [1]       |
| Dosage for increased running capacity           | 20 mg/kg, i.p.                 | Mice                                                 | Increased running distance and time              | [1]       |
| Dosage for cardioprotective effect              | 25 mg/kg, twice<br>daily, i.p. | Mice (pressure<br>overload-induced<br>heart failure) | Improved ejection fraction, ameliorated fibrosis | [6][7]    |
| Tmax in plasma                                  | 0.5 h                          | Mice                                                 | -                                                | [8]       |
| Cmax in plasma                                  | 2813 ng/mL                     | Mice                                                 | -                                                | [8]       |
| T1/2 in plasma                                  | 0.71 h                         | Mice                                                 | -                                                | [8]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving **Slu-PP-915**.

## In Vitro Gene Expression Analysis in C2C12 Cells

Objective: To determine the effect of Slu-PP-915 on the expression of ERR target genes.

#### Methodology:

- Cell Culture: C2C12 myoblast cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either Slu-PP-915 (e.g., at a final concentration of 5 μM, dissolved in DMSO) or a vehicle control (DMSO).[3][4]







- Incubation: Cells are incubated for a specified period (e.g., 3, 48, or 72 hours) to allow for changes in gene and protein expression.[4]
- RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., PGC1α, PDK4, LDHA, TFEB) are quantified by qPCR using gene-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLU-PP-915 | ERR agonist | Probechem Biochemicals [probechem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. SLU-PP-915 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [Slu-PP-915: A Pan-ERR Agonist for Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392758#slu-pp-915-in-metabolic-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com